molecular formula C14H9N3 B1640854 4-(1H-Benzo[d]imidazol-2-yl)benzonitrile CAS No. 4110-15-0

4-(1H-Benzo[d]imidazol-2-yl)benzonitrile

Cat. No.: B1640854
CAS No.: 4110-15-0
M. Wt: 219.24 g/mol
InChI Key: INIBMZLOCLDDMA-UHFFFAOYSA-N
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Description

4-(1H-Benzo[d]imidazol-2-yl)benzonitrile is an organic compound that features a benzimidazole ring fused to a benzene ring with a nitrile group attached. This compound is of significant interest due to its potential applications in various fields, including medicinal chemistry and materials science. The benzimidazole moiety is known for its biological activity and ability to interact with proteins and enzymes, making it a valuable scaffold in drug discovery.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(1H-Benzo[d]imidazol-2-yl)benzonitrile typically involves the cyclocondensation of o-phenylenediamine with aromatic carboxylic acids. One common method includes heating o-phenylenediamine with 4-aminobenzoic acid in the presence of polyphosphoric acid at elevated temperatures (140-220°C) for several hours . This reaction proceeds through the formation of an intermediate, which then cyclizes to form the benzimidazole ring.

Another approach involves the use of microwave-assisted synthesis, where a mixture of p-aminobenzoic acid and polyphosphoric acid is heated under microwave irradiation. This method offers the advantage of shorter reaction times and higher yields .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale operations. This includes the use of continuous flow reactors and automated systems to ensure consistent product quality and yield. The choice of reagents and reaction conditions is also tailored to minimize costs and environmental impact.

Chemical Reactions Analysis

Types of Reactions

4-(1H-Benzo[d]imidazol-2-yl)benzonitrile can undergo various chemical reactions, including:

    Oxidation: The benzimidazole ring can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can target the nitrile group, converting it to primary amines.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the nitrile group or benzimidazole ring is substituted with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation are used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used in the presence of a base or catalyst.

Major Products

    Oxidation: Formation of benzimidazole oxides.

    Reduction: Conversion to primary amines.

    Substitution: Formation of various substituted benzimidazole derivatives.

Scientific Research Applications

4-(1H-Benzo[d]imidazol-2-yl)benzonitrile has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 4-(1H-Benzo[d]imidazol-2-yl)benzonitrile involves its interaction with specific molecular targets, such as enzymes and receptors. The benzimidazole ring can mimic naturally occurring nucleotides, allowing it to bind to active sites of enzymes and inhibit their activity. This interaction can disrupt various biological pathways, leading to the compound’s observed biological effects .

Comparison with Similar Compounds

4-(1H-Benzo[d]imidazol-2-yl)benzonitrile can be compared with other benzimidazole derivatives, such as:

    2-Phenylbenzimidazole: Similar structure but with a phenyl group instead of a nitrile group.

    4-(1H-Benzimidazol-2-yl)aniline: Contains an amino group instead of a nitrile group.

    1H-Benzimidazole-2-thiol: Features a thiol group, offering different reactivity and applications.

The uniqueness of this compound lies in its nitrile group, which provides distinct chemical properties and reactivity compared to other benzimidazole derivatives .

Properties

IUPAC Name

4-(1H-benzimidazol-2-yl)benzonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H9N3/c15-9-10-5-7-11(8-6-10)14-16-12-3-1-2-4-13(12)17-14/h1-8H,(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

INIBMZLOCLDDMA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)NC(=N2)C3=CC=C(C=C3)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H9N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

219.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

4110-15-0
Record name 4-(1H-1,3-benzodiazol-2-yl)benzonitrile
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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